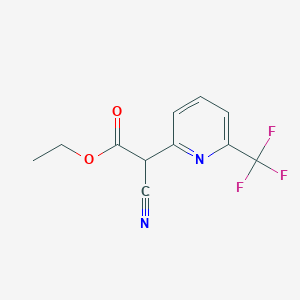
Ethyl 2-cyano-2-(6-(trifluoromethyl)pyridin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-2-(6-(trifluoromethyl)pyridin-2-yl)acetate is an organic compound that features a trifluoromethyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-2-(6-(trifluoromethyl)pyridin-2-yl)acetate typically involves the reaction of ethyl cyanoacetate with 2-chloro-6-(trifluoromethyl)pyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-cyano-2-(6-(trifluoromethyl)pyridin-2-yl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-cyano-2-(6-(trifluoromethyl)pyridin-2-yl)acetic acid.
Reduction: Ethyl 2-amino-2-(6-(trifluoromethyl)pyridin-2-yl)acetate.
Applications De Recherche Scientifique
Ethyl 2-cyano-2-(6-(trifluoromethyl)pyridin-2-yl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-cyano-2-(6-(trifluoromethyl)pyridin-2-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparaison Avec Des Composés Similaires
- Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate
- 2-(4-(trifluoromethyl)pyridin-2-yl)acetate
Comparison: Ethyl 2-cyano-2-(6-(trifluoromethyl)pyridin-2-yl)acetate is unique due to the presence of both a cyano and an ester group, which provide versatile reactivity. The trifluoromethyl group further enhances its chemical stability and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C11H9F3N2O2 |
|---|---|
Poids moléculaire |
258.20 g/mol |
Nom IUPAC |
ethyl 2-cyano-2-[6-(trifluoromethyl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-10(17)7(6-15)8-4-3-5-9(16-8)11(12,13)14/h3-5,7H,2H2,1H3 |
Clé InChI |
DONSJSDMEIRFLM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C#N)C1=NC(=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrazolo[1,5-a]pyrimidine-6,7-diamine](/img/structure/B13899137.png)
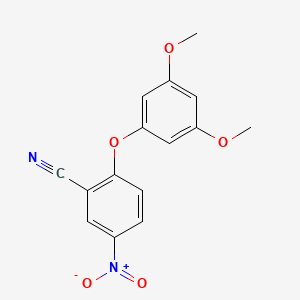
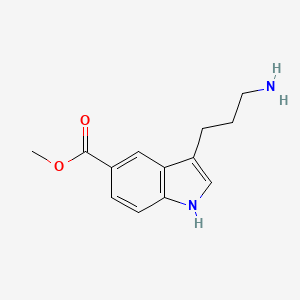


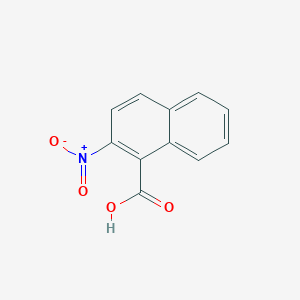

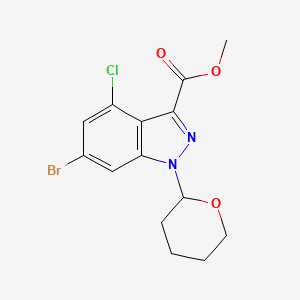
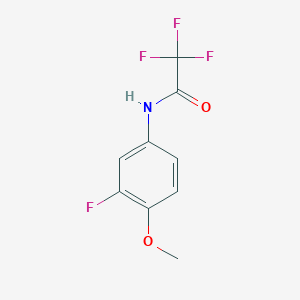


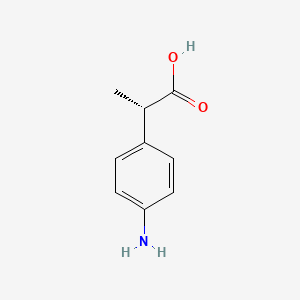
![Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate](/img/structure/B13899206.png)
![2-[(Z)-(3,3-dimethylcyclopentylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13899212.png)
